REACTION_CXSMILES
|
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Li]CCCC.C(O[B:17]1[O:21][C:20]([CH3:23])([CH3:22])[C:19]([CH3:25])([CH3:24])[O:18]1)(C)C>C1COCC1>[CH3:24][C:19]1([CH3:25])[C:20]([CH3:23])([CH3:22])[O:21][B:17]([C:2]2[S:3][CH:4]=[CH:5][C:6]=2[CH3:7])[O:18]1
|
Name
|
|
Quantity
|
337 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC=CC1C
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
775 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with satd aq NaHCO3 (10 mL)
|
Type
|
ADDITION
|
Details
|
The mixture was poured into EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel preparative thin layer chromatography (20% EtOAc-hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C=1SC=CC1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 224 mg | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |